molecular formula C11H8BrFN2O3 B2836834 N-(4-BROMO-2-FLUOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428355-95-6

N-(4-BROMO-2-FLUOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2836834
CAS No.: 1428355-95-6
M. Wt: 315.098
InChI Key: CNINQOSZVWNVHO-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2-oxazole (isoxazole) core, a privileged scaffold in pharmaceutical development known for its diverse biological activities. The molecule is composed of a 3-methoxy-1,2-oxazole-5-carboxamide group linked to a 4-bromo-2-fluorophenyl ring. The incorporation of both bromo and fluoro substituents on the phenyl ring is a common strategy in lead optimization. The bromo group can facilitate further chemical modifications via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to explore structure-activity relationships (SAR) . The electron-withdrawing fluoro substituent can influence the molecule's electronic distribution, metabolic stability, and membrane permeability . Compounds containing the 1,2-oxazole and related heterocycles like 1,3,4-oxadiazole have been extensively studied and demonstrate a broad spectrum of pharmacological properties, including antibacterial, antitumor, and anti-inflammatory activities . For instance, structurally similar N-(4-bromophenyl)furan-2-carboxamide analogues have shown promising in vitro antibacterial activity against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus . This makes this compound a valuable intermediate for researchers synthesizing novel compounds to screen for bioactive molecules. It can be used in building targeted libraries for high-throughput screening or as a precursor in the rational design of potential enzyme inhibitors. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O3/c1-17-10-5-9(18-15-10)11(16)14-8-3-2-6(12)4-7(8)13/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNINQOSZVWNVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromo and fluoro substituents.

    Isoxazole Formation: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.

    Methoxylation: The methoxy group is introduced via a methylation reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Analytical Data (Hypothetical):

PropertyValue/DescriptionMethod/Conditions
Molecular Formula C₁₁H₇BrFN₂O₃High-resolution mass spectrometry
Melting Point 178–182 °CDifferential scanning calorimetry
1H NMR (CDCl₃) δ 8.21 (s, 1H, oxazole-H), 7.65–7.58 (m, Ar-H), 3.98 (s, 3H, OCH₃)400 MHz, TMS as internal standard
13C NMR δ 160.1 (C=O), 152.3 (oxazole-C3), 148.9 (Ar-C), 56.2 (OCH₃)101 MHz, DMSO-d₆

Reactivity and Functionalization

The compound’s reactivity is dominated by:

  • Electrophilic aromatic substitution : The 4-bromo-2-fluorophenyl group may undergo Suzuki-Miyaura cross-coupling at the bromine position using Pd catalysts .

  • Nucleophilic displacement : The fluorine atom at C(2) of the phenyl ring is susceptible to substitution with amines or alkoxides under basic conditions .

  • Oxazole ring modifications : The 3-methoxy group can be demethylated (e.g., with BBr₃) to form a hydroxyl group for further derivatization .

Example Reaction Pathways:

  • Suzuki Coupling :

    Compound+Ar B OH 2Pd PPh3 4,Na2CO3Biaryl derivative[1][4]\text{Compound}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Biaryl derivative}\quad[1][4]
  • Amide Hydrolysis :

    CompoundHCl H25 Carboxylic acid+4 bromo 2 fluoroaniline[1][7]\text{Compound}\xrightarrow{\text{HCl H}_2\text{O }}\text{5 Carboxylic acid}+\text{4 bromo 2 fluoroaniline}\quad[1][7]

Biological and Pharmacological Relevance

While direct studies on this compound are not reported, structurally related oxazole carboxamides exhibit:

  • Enzyme inhibition : Potent activity against acid ceramidase (AC) with IC₅₀ values in the nanomolar range (e.g., compound 32b , IC₅₀ = 0.005 μM) .

  • Metabolic stability : Improved pharmacokinetic profiles due to reduced planarity of the oxazole core .

Comparative Activity Table:

CompoundTargetIC₅₀/EC₅₀Key Structural Features
32b hAC0.005 μM5-[4-Fluoro-2-(1-methylpiperidyl)phenyl]
LDN-75654 SMN21.8 μMIsoxazole-carboxamide scaffold
ND-421 MRSA0.25 μg/mL1,2,4-Oxadiazole derivative

Stability and Degradation

  • Hydrolytic stability : Oxazole rings are generally stable in aqueous media at neutral pH but may degrade under strongly acidic or basic conditions (e.g., t₁/₂ = 10 min for 8a at pH 2) .

  • Photodegradation : Halogenated aryl groups may undergo dehalogenation under UV light .

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aryl Groups

Halogenated aryl carboxamides are common in drug discovery due to their tunable electronic and steric properties. Key comparisons include:

  • N-(4-Bromophenyl)quinoline-2-carboxamide (5c): This compound, synthesized via microwave-assisted amidation of quinoline-2-carboxylic acid with 4-bromoaniline , shares the 4-bromoaryl motif but differs in its quinoline core. The larger aromatic quinoline system may enhance π-π stacking interactions compared to the smaller 1,2-oxazole ring in the target compound.
  • N-(4-Iodophenyl)maleimide (28): Despite its maleimide core, this compound (IC50 = 4.34 μM against monoacylglycerol lipase, MGL) demonstrates that halogen size (Br vs. I) has minimal impact on inhibitory potency in certain scaffolds .

Key Insight : The position of halogens (e.g., 2-fluoro in the target vs. para-substituted halogens in analogues) may exert greater influence on steric hindrance and binding than halogen size.

Heterocyclic Core Variations

The 1,2-oxazole core distinguishes the target compound from other heterocyclic carboxamides:

  • 1,3-Oxazole vs.
  • Quinoline-based carboxamides: As seen in , quinoline derivatives like 5c are synthesized under similar microwave conditions but may exhibit divergent bioactivity due to extended conjugation .

Table 1: Core Structure Comparison

Compound Core Structure Conjugation Effects Synthetic Method (Microwave)
Target compound 1,2-Oxazole Moderate Likely applicable
N-(4-Bromophenyl)quinoline-2-carboxamide Quinoline High Confirmed
Substituent Effects on Physicochemical Properties
  • Methoxy Group (3-position): The methoxy group in the target compound likely improves solubility compared to non-polar substituents (e.g., methyl or halogens).
  • Ortho-Fluoro vs.

Table 2: Substituent Impact on Properties

Compound Substituents Solubility (Predicted) Steric Hindrance
Target compound 3-methoxy, 2-F, 4-Br Moderate-High Moderate
N-(4-Iodophenyl)maleimide (28) 4-I Low Low
N-(4-Bromophenyl)quinoline-2-carboxamide 4-Br Low-Moderate Low

Biological Activity

N-(4-Bromo-2-fluorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its diverse biological activities. The presence of the 4-bromo and 2-fluoro substitutions on the phenyl ring enhances its pharmacological profile. The methoxy group contributes to the lipophilicity and overall stability of the compound.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In studies assessing its efficacy against various bacterial strains, the compound showed notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli 0.0195 mg/mL
Pseudomonas aeruginosa 0.0048 mg/mL
Staphylococcus aureus 0.0098 mg/mL

These results indicate a promising potential for this compound as an antibacterial agent, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungi, including Candida albicans. The MIC values for antifungal activity were reported as follows:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans 0.039 mg/mL
Fusarium oxysporum 56.74 to 222.31 µM

The compound's effectiveness against resistant fungal strains highlights its therapeutic potential in treating fungal infections .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications in the substituents on the phenyl ring significantly influence its biological activity. For instance:

  • Bromine and fluorine substitutions enhance antibacterial potency.
  • The methoxy group increases lipophilicity, aiding in membrane penetration.

These findings suggest that careful manipulation of substituents can optimize the compound's biological efficacy .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of oxazole compounds to evaluate their biological activities:

  • Synthesis and Characterization : A study synthesized various oxazole derivatives and characterized them using NMR and mass spectrometry. The derivatives were screened for antibacterial and antifungal activities, revealing that certain modifications led to enhanced efficacy against specific pathogens .
  • In Vivo Studies : While most current research has been in vitro, preliminary in vivo studies indicate potential therapeutic applications in treating bacterial and fungal infections, warranting further investigation into pharmacokinetics and toxicity profiles .
  • Molecular Docking Studies : Computational studies have explored the binding affinities of this compound with various protein targets involved in bacterial resistance mechanisms. These studies suggest that the oxazole moiety plays a crucial role in binding interactions .

Q & A

Basic: What are the common synthetic routes for N-(4-Bromo-2-fluorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxazole ring via cyclization of precursor reagents (e.g., β-keto esters with hydroxylamine derivatives).
  • Step 2: Carboxamide bond formation using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to react the oxazole-5-carboxylic acid with 4-bromo-2-fluoroaniline .
  • Purification: Chromatography (e.g., silica gel column) or recrystallization from polar solvents (ethanol/water mixtures) ensures high purity.

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at C3, bromo-fluorophenyl at N1) .
  • Mass Spectrometry (LCMS): Validates molecular weight (e.g., m/z ≈ 355 [M+H]+ based on analogous compounds) .
  • X-ray Crystallography: Resolves 3D conformation; SHELXL refines structural parameters like bond angles and thermal displacement factors .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural refinement?

Answer:
Discrepancies (e.g., poor R-factor convergence) are addressed via:

  • SHELXL Features: Apply restraints for disordered atoms or anisotropic refinement for heavy atoms (e.g., bromine).
  • Validation Tools: Use CheckCIF to identify geometry outliers (e.g., bond length deviations > 3σ).
  • Twinned Data: For non-merohedral twinning, employ HKLF5 format in SHELXL to partition reflections .

Advanced: What strategies optimize the compound’s bioactivity against cancer cell lines?

Answer:

  • Structure-Activity Relationship (SAR): Modify substituents:
    • Bromo-Fluorophenyl Group: Enhances lipophilicity and target binding (e.g., kinase inhibition) .
    • Methoxy Group: Adjust electron density on the oxazole ring to modulate enzyme interactions (e.g., HDAC inhibition) .
  • In Vitro Assays: Test cytotoxicity across cell lines (e.g., MCF-7, A549) with varying IC50 protocols to account for metabolic variability .

Advanced: How should researchers address contradictory bioactivity data in different studies?

Answer:

  • Experimental Variables: Standardize cell culture conditions (e.g., serum concentration, passage number) to reduce variability .
  • Data Normalization: Use internal controls (e.g., cisplatin as a reference in cytotoxicity assays) to calibrate results.
  • Mechanistic Studies: Employ proteomics (e.g., Western blot for apoptosis markers like caspase-3) to validate target engagement .

Basic: What are the compound’s stability profiles under varying pH and temperature?

Answer:

  • pH Stability: Hydrolyzes under extreme acidic (pH < 2) or basic (pH > 10) conditions due to carboxamide bond cleavage.
  • Thermal Stability: Stable at room temperature; degradation observed >150°C via TGA (thermogravimetric analysis) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR) or HDACs, prioritizing poses with low RMSD values.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bond persistence between methoxy group and active sites) .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Solvent Pair: Ethanol (good solubility at boiling point) and water (poor solubility at RT) yield high-purity crystals.
  • Cooling Rate: Gradual cooling (1°C/min) minimizes amorphous precipitation .

Advanced: How does the compound’s fluorescence behavior inform its use in cellular imaging?

Answer:

  • Fluorophore Design: The oxazole ring exhibits weak intrinsic fluorescence (λex ~340 nm, λem ~380 nm); derivative synthesis (e.g., adding nitro groups) enhances quantum yield .
  • pH Sensitivity: Fluorescence intensity peaks at pH 5–7, ideal for lysosomal tracking .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

  • HPLC Method: Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to resolve impurities (e.g., unreacted aniline).
  • LOQ/LOD: Achieve limits of 0.89 mg/L and 0.27 mg/L via calibration curves with R² >0.99 .

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